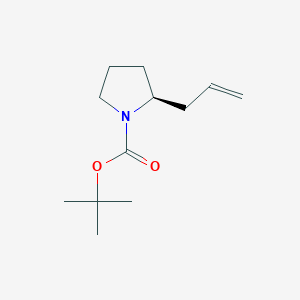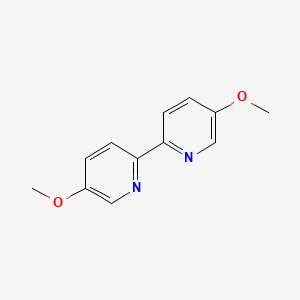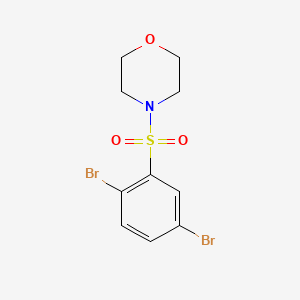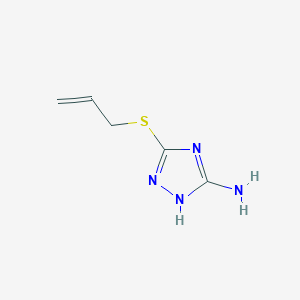
1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-
Descripción general
Descripción
“1-Pyrrolidinecarboxylic acid, 2-(2-propenyl)-, 1,1-dimethylethyl ester,(2S)-” is a chemical compound with the CAS number 144688-83-5 . It is a specialized compound, and its sale may be restricted due to patent laws .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results .Physical And Chemical Properties Analysis
This compound has been characterized in terms of its physical and chemical properties such as density, melting point, boiling point, and molecular formula .Aplicaciones Científicas De Investigación
Biotechnological Routes and Chemical Derivatives
Lactic Acid Production from Biomass : Lactic acid, a significant hydroxycarboxylic acid, is produced commercially through the fermentation of sugars in biomass. It serves as a precursor for various valuable chemicals, such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, via chemical and biotechnological routes. These derivatives of lactic acid demonstrate the potential of carboxylic acid esters in green chemistry applications, highlighting a pathway for producing environmentally friendly chemicals from renewable resources (Gao, Ma, & Xu, 2011).
Environmental Impact and Detection Methods
Phthalate Esters in Food and Packaging : Phthalate esters, or phthalic acid esters (PAEs), are widely used as plasticizers in food processing and packaging, reflecting the broader chemical family's impact on food safety and public health. The research presents novel research articles and analytical methods for detecting PAEs in food matrices, demonstrating the scientific community's interest in monitoring and understanding the environmental distribution and health implications of similar ester compounds (Haji Harunarashid, Lim, & Harunsani, 2017).
Analytical and Synthetic Methods
Catalytic Routes for Polyphenolic Esters : The catalytic production of polyphenolic esters (PEs) from biomass feedstocks is a research area of interest due to PEs' anti-oxidative properties. This review discusses catalytic routes, including bio-catalysis and acid catalysis, for synthesizing PEs, indicating the potential of carboxylic acid esters in producing high-value chemicals with a range of biological activities (Faggiano, Ricciardi, & Proto, 2022).
Potential Applications in Biological Activities
Caffeic Acid Phenethyl Ester : Caffeic acid phenethyl ester (CAPE) is highlighted for its anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective effects. This review on CAPE, a specific ester of caffeic acid, suggests the broad application potential of carboxylic acid esters in therapeutic contexts, especially for inflammation and cancer treatment (Tolba, Azab, Khalifa, Abdel‐Rahman, & Abdel-Naim, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (2S)-2-prop-2-enylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-7-10-8-6-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHOBPXCTRHRJK-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)


![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)









